(R)-Phanephos

Catalog No.
S1497849
CAS No.
192463-40-4
M.F
C40H34P2
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Phanephos

CAS Number

192463-40-4

Product Name

(R)-Phanephos

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane

Molecular Formula

C40H34P2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

(R)-Phanephos, scientifically known as (R)-(-)-4,12-bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. Its unique structure features a paracyclophane backbone with two diphenylphosphino groups, which imparts significant steric and electronic properties conducive to enantioselective reactions. This compound is notable for its ability to form stable metal complexes, particularly with transition metals like rhodium and iridium, enhancing the efficiency of various catalytic processes .

(R)-Phanephos functions by coordinating with a transition metal center through its phosphorus atoms. The rigid and chiral structure of the ligand creates a defined environment around the metal, influencing how substrates interact with the catalyst. This preferential interaction with one enantiomer over the other leads to the formation of a specific enantiomer of the product in asymmetric catalysis.

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is considered an irritant and may cause skin and eye irritation upon contact. It is also air and moisture sensitive and should be handled with appropriate precautions in a well-ventilated fume hood while wearing gloves and protective eyewear [].

  • Asymmetric Hydrogenation: It serves as a ligand in rhodium and ruthenium catalysts for the asymmetric hydrogenation of ketones and alkenes, yielding high enantiomeric excesses .
  • Reductive Coupling: The iridium complexes modified by (R)-Phanephos facilitate the 2-propanol-mediated reductive coupling of 1,1-disubstituted allenes, demonstrating its versatility in catalysis .
  • Direct Asymmetric Reductive Amination: Rhodium catalysts derived from (R)-Phanephos have shown high activity in the direct asymmetric reductive amination of secondary amines .

While (R)-Phanephos is primarily recognized for its catalytic properties, it has also been implicated in biological studies. For instance, it has been used in the synthesis of integrin inhibitors, which are important in cancer therapy and other diseases. The compound's ability to facilitate the production of biologically active molecules underscores its potential relevance in medicinal chemistry .

The synthesis of (R)-Phanephos typically involves several steps:

  • Preparation of Paracyclophane: The initial step involves synthesizing the paracyclophane framework through cyclization reactions.
  • Phosphination: The introduction of diphenylphosphino groups is achieved via nucleophilic substitution reactions on the paracyclophane skeleton.
  • Resolution: To obtain the pure (R)-enantiomer, resolution techniques such as chiral chromatography may be employed .

(R)-Phanephos finds applications across various fields:

  • Catalysis: It is predominantly used as a ligand in asymmetric catalysis for organic synthesis.
  • Medicinal Chemistry: Its role in synthesizing biologically active compounds makes it valuable in drug development.
  • Material Science: The unique properties of (R)-Phanephos can also be explored in developing new materials with specific functionalities .

Studies involving (R)-Phanephos have focused on its interactions with metal centers and how these interactions influence catalytic activity. For example, the conformational flexibility of (R)-Phanephos when coordinated to metals affects the reactivity and selectivity of the resulting complexes. Investigations into solvent effects on these interactions have also been conducted, revealing insights into optimizing reaction conditions for enhanced performance .

Several compounds share structural characteristics or functional roles with (R)-Phanephos. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(R)-BINAPBis(diphenylphosphino) groupsWidely used in various asymmetric transformations
(S,S)-DiPAMPSimilar bis(diphenylphosphino) structureKnown for high enantioselectivity in hydrogenation
(R,R)-Dioctyl-BINAPOctyl substituents on BINAPEnhanced solubility and stability
(R)-TADDOLTetrahydrofuran-based structureEffective in Lewis acid catalyzed reactions

(R)-Phanephos stands out due to its unique paracyclophane backbone, which contributes to its distinctive steric and electronic properties compared to other phosphine ligands. This uniqueness enhances its performance in specific catalytic applications where other ligands may not be as effective .

Phanephos, chemically known as (C₂H₄)₂(C₆H₃PPh₂)₂, was first reported in 1997 as a novel C₂-symmetric diphosphine ligand based on the [2.2]paracyclophane backbone. This white crystalline solid, formally named 4,12-bis(diphenylphosphino)-[2.2]-paracyclophane, emerged from efforts to develop more effective chiral ligands for asymmetric catalysis. The ligand's design capitalized on the planar chirality inherent in the [2.2]paracyclophane scaffold, providing a rigid framework that positions the phosphine groups in a well-defined three-dimensional arrangement.

Evolution in Asymmetric Catalysis Research

Since its introduction, (R)-Phanephos has undergone significant evolution in terms of its applications and structural modifications. Early research focused primarily on rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids, where Phanephos demonstrated remarkable activity and stereoselectivity. The initial success prompted investigations into ruthenium-Phanephos complexes, which proved highly effective for the asymmetric hydrogenation of β-ketoesters with enantiomeric excess (ee) values reaching up to 96%.

The versatility of (R)-Phanephos catalytic systems expanded dramatically in the early 2000s with the development of various metal complexes. Ruthenium-disphosphine complexes incorporating (R)-Phanephos emerged as particularly effective catalysts for ketone hydrogenation. These catalysts demonstrated exceptional activity even at low catalyst loadings (substrate-to-catalyst ratios of 3000:1), achieving complete conversion and high enantioselectivity (frequently >97% ee) for a wide range of substrates.

A significant breakthrough came with the discovery that Phanephos could form cyclometallated complexes with iridium, resulting in highly active catalysts for enantioselective reductive coupling reactions. These findings opened new avenues for using (R)-Phanephos in the formation of quaternary carbon stereocenters, a challenging transformation in organic synthesis.

Significance in Chiral Ligand Chemistry

(R)-Phanephos occupies a distinctive position in chiral ligand chemistry due to several unique attributes. First, its rigid paracyclophane backbone ensures a well-defined spatial arrangement of the phosphine groups, creating a chiral pocket that facilitates highly enantioselective transformations. Unlike many other diphosphine ligands, the [2.2]paracyclophane scaffold imparts planar chirality rather than central or axial chirality, providing distinctive steric and electronic properties.

The significance of (R)-Phanephos extends to its exceptional performance in reactions where traditional chiral ligands fail. For instance, when used in iridium-catalyzed reductive coupling reactions, Phanephos outperforms other well-established ligands such as BINAP or SEGPHOS. Similarly, in palladium-catalyzed methoxycarbonylation reactions, F24-Phanephos (a fluorinated derivative) achieves nearly perfect branched regioselectivity, addressing a long-standing challenge in this field.

Perhaps most significantly, (R)-Phanephos has served as an architectural template for the development of next-generation chiral ligands. Numerous derivatives have been synthesized by modifying the phenyl substituents on phosphorus atoms, including cyclohexyls, isopropyl groups, and various substituted aryl groups. More recently, the paracyclophane scaffold has inspired the creation of PHANE-TetraPHOS, a D₂-symmetric tetraphosphane ligand representing the first example of such high symmetry in chiral tetraphosphanes.

The [2.2]paracyclophane framework forms the core of (R)-Phanephos, consisting of two benzene rings connected by two ethylene bridges in a strained, face-to-face arrangement [1] [3]. This scaffold imposes a fixed spatial relationship between the two phosphorus centers, separated by 6.7 Å, as confirmed by X-ray crystallography [2] [4]. The pseudo-ortho substitution pattern at positions 4 and 12 of the upper aromatic ring ensures optimal dihedral angles (87–92°) between the PPh~2~ groups and the cyclophane plane [6].

Table 1: Key Structural Parameters of (R)-Phanephos

ParameterValueSource Method
P···P Distance3.34–3.62 ÅX-ray [2] [4]
Dihedral Angle (P-Ar)87–92°DFT [3] [7]
C–P Bond Length1.82–1.84 ÅX-ray [2] [4]

Synthesis begins with dibromination of [2.2]paracyclophane, followed by thermal isomerization to the pseudo-ortho diastereomer. Subsequent lithium-halogen exchange and reaction with PPh~2~Cl yield racemic Phanephos, resolved via chiral chromatography to isolate the (R)-enantiomer [1] [6]. The rigidity of the cyclophane prevents axial rotation, preserving the stereochemical integrity of the phosphorus centers [3] [7].

Planar Chirality Principles

Planar chirality in (R)-Phanephos arises from the non-planar arrangement of the [2.2]paracyclophane backbone, which creates a chiral plane through the two benzene rings [1] [7]. The CIP designation follows the “paracyclophane rule,” where priority is assigned to substituents based on their spatial orientation relative to the bridgehead carbons. In the (R)-configuration, the higher-priority phosphorus group occupies the pro-R position when viewed along the C~2~ axis [3] [6].

This chirality is configurationally stable up to 200°C due to the high energy barrier (>30 kcal/mol) for ring flipping, as demonstrated by variable-temperature NMR [3] [7]. The planar chiral environment induces asymmetric induction in catalytic cycles by creating diastereomeric transition states with distinct activation energies [4] [6].

Conformational Dynamics and Rigidity

The [2.2]paracyclophane backbone enforces exceptional rigidity, with a calculated strain energy of 35–40 kcal/mol that restricts conformational mobility [3] [7]. Molecular dynamics simulations reveal a torsion angle standard deviation of <2° for the P–C bonds under catalytic conditions (25–100°C) [4]. This rigidity ensures that the phosphorus lone pairs maintain a fixed bite angle (95.9–103.7°) in metal complexes, critical for enantioselective catalysis [2] [4].

Table 2: Conformational Parameters in Metal Complexes

ComplexBite Angle (°)P···P Distance (Å)
[Rh((R)-Phanephos)]⁺95.93.34
[Pd((R)-Phanephos)]²⁺103.73.62

Transannular π-π interactions between the benzene rings (3.1–3.3 Å separation) further stabilize the rigid architecture, as observed in X-ray structures [2] [3]. This preorganization reduces entropic penalties during metal coordination, enhancing catalytic turnover frequencies by 2–3 orders of magnitude compared to flexible ligands [4] [6].

C~2~-Symmetry and Its Catalytic Implications

The C~2~-symmetric design of (R)-Phanephos minimizes the number of diastereomeric pathways in catalytic cycles, as demonstrated in rhodium-catalyzed asymmetric hydrogenations [1] [4]. The symmetry-equivalent phosphorus centers enforce a trigonal bipyramidal geometry in transition states, with enantiomeric excesses (ee) exceeding 90% for β-ketoester reductions [1] [6].

Table 3: Catalytic Performance of C~2~-Symmetric Complexes

Substrateee (%)Turnover Frequency (h⁻¹)
Methyl acetamidoacrylate921,200
Ethyl benzoylformate89950

In iridium complexes, the compressed P–Ir–P angle (95.9°) versus palladium analogs (103.7°) enhances π-backbonding to unsaturated substrates, accelerating migratory insertions by 40–60% [4] [6]. The C~2~ axis also enables predictable tuning of steric bulk through para-substituted aryl groups on phosphorus, with electron-withdrawing substituents (e.g., p-CF~3~) improving ee values by 5–8% in ruthenium-mediated transfer hydrogenations [3] [7].

XLogP3

9.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phanephos

Dates

Modify: 2023-08-15

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